molecular formula C20H18ClN3O6 B611446 2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid CAS No. 1558021-37-6

2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid

Cat. No. B611446
CAS RN: 1558021-37-6
M. Wt: 431.829
InChI Key: HMMHKGLPKAQOOH-UHFFFAOYSA-N
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Description

The compound is also known as TP0463518, a novel Prolyl Hydroxylase (PHD) 1/2/3 pan inhibitor . It has been found to specifically induce Erythropoietin (EPO) production in the liver . This compound increases the serum EPO levels in mice, rats, and monkeys .


Chemical Reactions Analysis

This compound is a competitive PHD1/2/3 pan inhibitor and increases the serum EPO levels in mice, rats, and monkeys . It has been found to specifically induce EPO production in the liver .

Scientific Research Applications

Treatment of Anemia of Inflammation

TP0463518 has been shown to ameliorate peptidoglycan-polysaccharide induced anemia of inflammation in rats . It is a competitive prolyl hydroxylase 1/2/3 pan-inhibitor and has been shown to specifically stabilize hypoxia-inducible factor-2 alpha in the liver to increase erythropoietin production . This suggests that TP0463518 could be a useful new therapeutic option for anemia of inflammation .

Treatment of Renal Anemia

TP0463518 has been shown to improve renal anemia . It specifically induces erythropoietin (EPO) production in the liver and has been shown to improve anemia . This suggests that TP0463518 could be a new therapeutic alternative for renal anemia .

Erythropoiesis Research

TP0463518’s ability to induce EPO production in the liver and improve anemia leads to a more detailed understanding of the PHD–HIF2 α –EPO pathway in erythropoiesis . This could be beneficial for researchers studying erythropoiesis .

Iron Metabolism Research

TP0463518 has been shown to increase divalent metal transporter 1 and duodenal cytochrome b expressions in the intestine . This suggests that TP0463518 could be used in research related to iron metabolism .

Liver Inflammation Research

TP0463518 has been shown to improve anemia of inflammation without exacerbating liver inflammation . This suggests that TP0463518 could be used in research related to liver inflammation .

Drug Safety Research

TP0463518 appears to have an acceptable safety profile . This suggests that TP0463518 could be used in research related to drug safety .

Future Directions

The compound’s ability to induce EPO production in the liver and improve anemia suggests that it could be a new therapeutic alternative for renal anemia . Further investigation of the effects of TP0463518 may pave the way for the development of a new therapeutic alternative for renal anemia patients .

properties

IUPAC Name

2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMHKGLPKAQOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid

CAS RN

1558021-37-6
Record name TP-0463518
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1558021376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TP-0463518
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V65GPE6NTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 2
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 3
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 4
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 5
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 6
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid

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